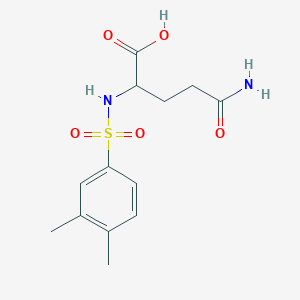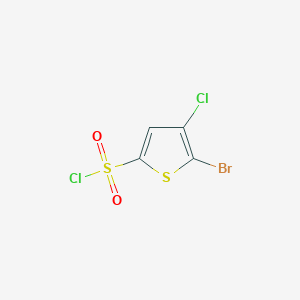
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide, also known as BIA 10-2474, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BIA 10-2474 is a fatty acid amide hydrolase (FAAH) inhibitor, which has been shown to have analgesic and anti-inflammatory effects.
Mechanism of Action
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide 10-2474 is a FAAH inhibitor, which means that it inhibits the enzyme that breaks down fatty acid amides in the body. This results in an increase in the levels of fatty acid amides, which have been shown to have analgesic and anti-inflammatory effects. This compound 10-2474 has also been shown to inhibit other enzymes such as monoacylglycerol lipase, which is involved in the breakdown of endocannabinoids.
Biochemical and Physiological Effects
This compound 10-2474 has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. This compound 10-2474 has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide 10-2474 in lab experiments is its specificity for FAAH inhibition. This allows researchers to study the effects of increased levels of fatty acid amides without the confounding effects of other enzymes. However, one limitation of using this compound 10-2474 is its potential toxicity, as it has been shown to cause severe adverse effects in some individuals.
Future Directions
There are several future directions for the study of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide 10-2474. One direction is the development of safer and more effective FAAH inhibitors for use in clinical trials. Another direction is the study of the effects of this compound 10-2474 on other enzymes involved in the endocannabinoid system. Additionally, the potential use of this compound 10-2474 in the treatment of neurological disorders such as epilepsy and Alzheimer's disease warrants further investigation.
Synthesis Methods
The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide 10-2474 involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 2,4-dichlorophenol with sodium hydroxide to form 2,4-dichlorophenoxyacetic acid. The second step involves the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride to form 2,4-dichlorophenoxyacetyl chloride. The third step involves the reaction of 5-(benzofuran-2-yl)isoxazol-3-amine with 2,4-dichlorophenoxyacetyl chloride to form this compound 10-2474.
Scientific Research Applications
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide 10-2474 has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory effects, making it a potential treatment for chronic pain and inflammation. This compound 10-2474 has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
properties
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(2,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O4/c21-13-5-6-17(15(22)8-13)26-11-20(25)23-10-14-9-19(28-24-14)18-7-12-3-1-2-4-16(12)27-18/h1-9H,10-11H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJMQHSQMLTIAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2388488.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2388493.png)

![2-Chloro-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]propanamide](/img/structure/B2388496.png)

![3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride](/img/structure/B2388499.png)
![7-(4-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2388500.png)
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2388501.png)

![N-(3-acetylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2388505.png)

![N-(3-(methylthio)phenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2388509.png)
